molecular formula C17H25N5O4 B6215623 tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate CAS No. 2758005-43-3

tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate

Cat. No.: B6215623
CAS No.: 2758005-43-3
M. Wt: 363.4
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Description

tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate is a complex organic compound that features both azide and carbamate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

2758005-43-3

Molecular Formula

C17H25N5O4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate typically involves multiple steps. One common method starts with the protection of an amine group using tert-butoxycarbonyl (Boc) protection. The azidomethyl group can be introduced through nucleophilic substitution reactions. The final product is obtained after a series of purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate involves its ability to undergo various chemical transformations. The azide group can participate in click chemistry reactions, forming stable triazole rings. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the active amine .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate include:

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